
(E)-N-(2-Methoxyphenyl)-2-phenylethenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(2-methoxyphenyl)-2-phenylethene-1-sulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to a phenylethene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-methoxyphenyl)-2-phenylethene-1-sulfonamide typically involves the reaction of 2-methoxyphenylamine with a suitable sulfonyl chloride, followed by the addition of a phenylethene derivative. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
(E)-N-(2-methoxyphenyl)-2-phenylethene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
科学的研究の応用
(E)-N-(2-methoxyphenyl)-2-phenylethene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (E)-N-(2-methoxyphenyl)-2-phenylethene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the phenylethene backbone may interact with hydrophobic pockets in proteins, enhancing binding affinity.
類似化合物との比較
Similar Compounds
- N-(2-methoxyphenyl)-2-phenylethene-1-sulfonamide
- N-(2-methoxyphenyl)-2-phenylethene-1-sulfonyl chloride
- N-(2-methoxyphenyl)-2-phenylethene-1-sulfonic acid
Uniqueness
(E)-N-(2-methoxyphenyl)-2-phenylethene-1-sulfonamide is unique due to its specific configuration and the presence of both methoxy and sulfonamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C15H15NO3S |
|---|---|
分子量 |
289.4 g/mol |
IUPAC名 |
(E)-N-(2-methoxyphenyl)-2-phenylethenesulfonamide |
InChI |
InChI=1S/C15H15NO3S/c1-19-15-10-6-5-9-14(15)16-20(17,18)12-11-13-7-3-2-4-8-13/h2-12,16H,1H3/b12-11+ |
InChIキー |
ZMHKALCGSUOKEO-VAWYXSNFSA-N |
異性体SMILES |
COC1=CC=CC=C1NS(=O)(=O)/C=C/C2=CC=CC=C2 |
正規SMILES |
COC1=CC=CC=C1NS(=O)(=O)C=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


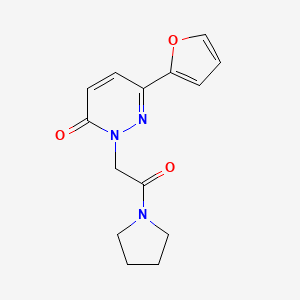
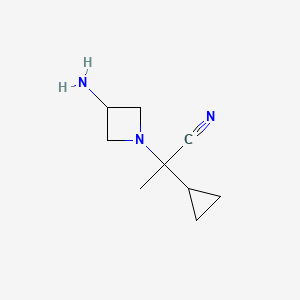
![2,5-Bis(4-isopropoxyphenyl)thiazolo[5,4-d]thiazole](/img/structure/B14870828.png)
![3-(4-chlorophenyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14870833.png)
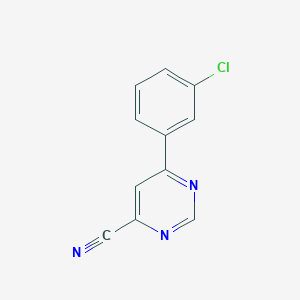
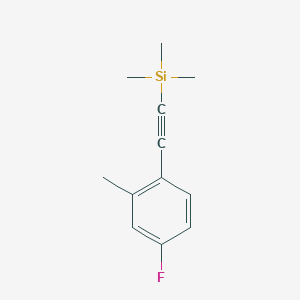
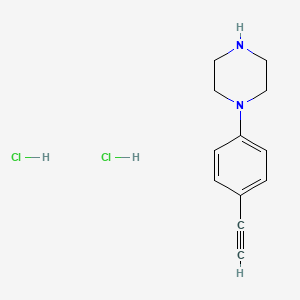
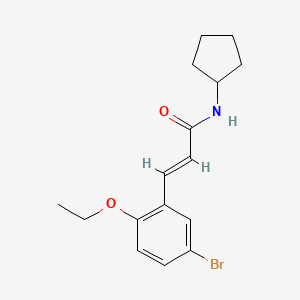
![3-((Dimethylamino)methyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14870876.png)
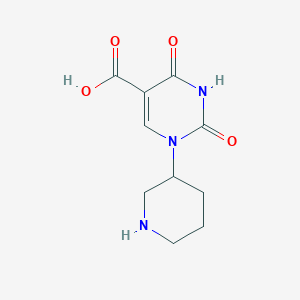
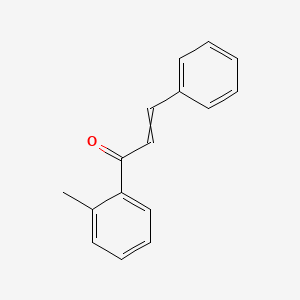
acetate](/img/structure/B14870902.png)
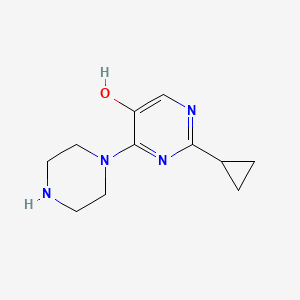
![2-[(Allyloxy)methyl]phenylZinc bromide](/img/structure/B14870911.png)
